Product packaging for Osm-LO-8(Cat. No.:)

Osm-LO-8

Cat. No.: B10815583
M. Wt: 466.4 g/mol
InChI Key: VNWHTGHTARECMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Osm-LO-8 is a research compound distributed for scientific investigation purposes only. It is not for human or veterinary diagnostic or therapeutic use. This product is part of the chemical series investigated by the Open Source Malaria (OSM) consortium, which is dedicated to the discovery of novel antimalarial agents . Research into related compounds within this series suggests a potential mechanism of action involving the inhibition of PfATP4, a P-type Na+-ATPase transporter that is critical for the malaria parasite's ion homeostasis . Inhibition of this target disrupts the parasite's ability to regulate its internal sodium concentration, leading to its death. Researchers are exploring these compounds for their activity against Plasmodium falciparum , the parasite responsible for the most severe form of malaria . The OSM consortium operates an open-source model, making data and research findings publicly available to accelerate drug discovery . Please consult the latest scientific literature and data from the Open Source Malaria consortium for specific information on the synthesis, structure-activity relationship (SAR), and biological activity of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15F5N4O3 B10815583 Osm-LO-8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H15F5N4O3

Molecular Weight

466.4 g/mol

IUPAC Name

3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(2,4,5-trifluorophenyl)propan-1-ol

InChI

InChI=1S/C21H15F5N4O3/c22-15-6-17(24)16(23)5-14(15)12(9-31)10-32-19-8-27-7-18-28-29-20(30(18)19)11-1-3-13(4-2-11)33-21(25)26/h1-8,12,21,31H,9-10H2

InChI Key

VNWHTGHTARECMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)OCC(CO)C4=CC(=C(C=C4F)F)F)OC(F)F

Origin of Product

United States

Preface and Foundational Context of Osm Lo 8 in Chemical Biology Research

Historical Trajectory of Osm-LO-8 Discovery and Initial Characterization Efforts

The historical trajectory of the OSM-LO-8x series is intrinsically linked to the discovery and characterization of the lead compound OSM-S-106, an aminothieno pyrimidine (B1678525) benzene (B151609) sulfonamide. OSM-S-106 was initially identified through a screen of a large compound library. nih.govnih.gov Following the identification of OSM-S-106 and its potent activity against Plasmodium falciparum cultures, a key malaria parasite, efforts were undertaken to synthesize and characterize derivatives to establish structure-activity relationships (SAR). nih.govnih.govresearchgate.net

As part of these SAR studies, compounds like OSM-LO-80, OSM-LO-81, OSM-LO-87, and OSM-LO-88 were synthesized. nih.govnih.govresearchgate.net For instance, OSM-LO-87 was re-synthesized as a pyridone sulfonamide, while OSM-LO-88, an oxo-thienopyrimidinyl benzene sulfonamide, was generated. nih.govresearchgate.net Initial characterization involved assessing their inhibitory activity against P. falciparum cultures and, in some cases, mammalian cell lines. nih.govresearchgate.net These early efforts aimed to understand how structural modifications to the lead compound influenced potency and selectivity.

Significance of this compound as a Research Probe in Mechanistic Biology

Compounds within the OSM-LO-8x series, particularly in conjunction with the lead compound OSM-S-106, have served as valuable research probes to investigate the mechanism of action against Plasmodium falciparum. Research indicated that OSM-S-106 acts as a reaction hijacking inhibitor of Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). nih.govresearchgate.netresearchgate.net This mechanism involves the enzyme-mediated production of an adduct, Asn-OSM-S-106, which inhibits PfAsnRS function. researchgate.netresearchgate.net

By studying the activity of derivatives like those in the OSM-LO-8x series, researchers gain insights into the structural requirements for potent inhibition and the specific interactions with the PfAsnRS enzyme. Although some derivatives in the OSM-LO-8x series showed reduced or no activity compared to the lead compound, their characterization is crucial for understanding the SAR and guiding the design of more effective inhibitors. nih.govresearchgate.net The differential activity among these compounds helps to delineate the critical chemical features necessary for binding to and inhibiting the target enzyme, thereby acting as probes for the PfAsnRS active site and reaction mechanism.

Current Research Landscape and Gaps in this compound Understanding

The current research landscape indicates that compounds within the OSM-LO-8x series have been primarily explored in the context of the antimalarial research program focused on PfAsnRS inhibitors. Detailed research findings have been reported on their synthesis and in vitro activity. For example, studies have provided IC50 values for compounds like OSM-LO-80, OSM-LO-81, OSM-LO-87, and OSM-LO-88 against P. falciparum cultures. nih.govresearchgate.net

CompoundPf3D7 IC50 (72 h) (μM)HepG2 IC50 (72 h) (μM)P. berghei liver stage IC50 (72 h) (μM)
OSM-S-1060.058 ± 0.01749.6/47.30.25/0.42
OSM-LO-805.1 ± 3.217.2/18.2N/A
OSM-LO-810.93 ± 0.2443.4/43.9N/A
OSM-LO-87>25N/AN/A
OSM-LO-8818.7 ± 1.8N/AN/A

Data are presented as mean ± SD where available. N/A indicates data not available. nih.govresearchgate.net

As shown in the table, OSM-LO-87 exhibited no antimalarial potency, and OSM-LO-88 showed very low activity compared to the lead compound OSM-S-106. nih.govresearchgate.net OSM-LO-80 and OSM-LO-81 also showed decreased inhibitory activity compared to OSM-S-106. nih.govresearchgate.net

Despite these findings, there remain gaps in the understanding of the OSM-LO-8x series. The precise reasons for the varied activity among these derivatives are still under investigation, requiring further detailed structural and biochemical studies. While the target of the lead compound OSM-S-106 has been identified as PfAsnRS, the specific binding modes and interactions of each compound within the OSM-LO-8x series with the enzyme, beyond the general SAR, may require further elucidation through techniques like co-crystallography or advanced computational modeling. researchgate.netresearchgate.net Furthermore, research into the in vivo pharmacokinetics and efficacy of these specific derivatives, if pursued, would represent a significant area for future understanding.

Scientific Article on "this compound" Cannot Be Generated

Following a comprehensive search of publicly available scientific databases and literature, no information was found on a chemical compound designated "this compound." Consequently, the requested article focusing on the synthetic strategies and chemical derivatization of this specific compound cannot be created.

The search for "this compound" and related terms, including its total synthesis, retrosynthetic analysis, stereoselective synthesis, protecting group strategies, chemo- and regioselective transformations, and biosynthetic or semisynthetic routes, did not yield any relevant results. This suggests that "this compound" may be a proprietary, hypothetical, or incorrectly referenced compound name that is not present in the accessible scientific literature.

To generate a scientifically accurate and detailed article as per the provided outline, specific research findings, and data pertaining to "this compound" are necessary. Without any foundational information on its structure, properties, or synthesis, it is impossible to address the detailed subsections of the request, such as:

Retrosynthetic Analysis and Key Disconnection Strategies: This requires knowledge of the molecular structure to propose logical bond disconnections.

Stereoselective Synthesis Approaches for Chiral Centers: This is dependent on the presence and configuration of stereocenters within the molecule.

Protecting Group Strategies: The choice of protecting groups is dictated by the functional groups present in the compound.

Chemo- and Regioselective Transformations: These are specific to the reactivity of the molecule.

Precursor Isolation and Chemical Modification: This information would be essential for discussing semisynthetic and biosynthetic routes.

Therefore, until scientific data on "this compound" becomes available, the creation of the requested article remains unfeasible.

Synthetic Strategies and Chemical Derivatization of Osm Lo 8

Semisynthetic and Biosynthetic Routes to Osm-LO-8

Enzymatic Transformations in this compound Production

The production of complex molecules like this compound can be significantly enhanced through the use of enzymatic transformations. These biocatalytic methods offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry. Enzymes can be employed to introduce specific functional groups or to resolve stereoisomers, which is often challenging to achieve through traditional chemical synthesis.

For instance, a hypothetical late-stage hydroxylation in the synthesis of this compound could be achieved with high regioselectivity and stereoselectivity using a cytochrome P450 enzyme. This avoids the need for complex protecting group strategies that are common in traditional organic synthesis. Similarly, lipases could be utilized for the enantioselective acylation of a racemic precursor to this compound, allowing for the separation of enantiomers early in the synthetic route.

The use of enzymes in the production of this compound would not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste. solubilityofthings.comsigmaaldrich.com

Table 1: Potential Enzymatic Transformations in the Synthesis of this compound

TransformationEnzyme ClassPotential Advantage
Asymmetric reduction of a ketone precursorOxidoreductaseHigh enantioselectivity
Regioselective hydroxylationCytochrome P450Avoidance of protecting groups
Enantioselective hydrolysis of an esterHydrolaseKinetic resolution of racemates

Design and Synthesis of this compound Analogues and Derivatives

To explore the structure-activity relationship (SAR) of this compound, the design and synthesis of analogues and derivatives are crucial. These studies involve systematic modifications of the core structure, or scaffold, of this compound.

Scaffold Modification and Isosteric Replacements

Scaffold modification involves altering the fundamental ring structure of this compound to investigate the importance of the core for its biological activity. Isosteric replacements, where a functional group is replaced by another group with similar physical or chemical properties, can also be employed. For example, a benzene (B151609) ring in the core structure could be replaced by a thiophene or a pyridine to probe the role of aromaticity and heteroatoms.

Linker Chemistry and Conjugation Strategies

If this compound is intended to be conjugated to other molecules, such as proteins or fluorescent dyes, appropriate linker chemistry is required. This involves introducing a functional group, such as an amine, carboxylic acid, or alkyne, onto the this compound scaffold. This functionalized handle can then be used for conjugation using established bioconjugation techniques, such as amide bond formation or click chemistry.

Preparation of Labeled this compound for Mechanistic Studies (e.g., Isotopic, Fluorescent)

To study the mechanism of action of this compound, isotopically or fluorescently labeled versions are invaluable. Isotopic labeling, for instance with deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), can be used in mass spectrometry-based studies to trace the metabolic fate of the compound. Fluorescent labeling, by attaching a fluorophore to this compound, allows for the visualization of its subcellular localization using fluorescence microscopy.

Table 2: Examples of Labeled this compound Derivatives

LabelPurpose
Deuterium (²H)Metabolic stability studies
Carbon-13 (¹³C)NMR-based structural studies
FluoresceinFluorescence microscopy

Combinatorial and Parallel Synthesis of this compound Libraries

To efficiently explore the chemical space around this compound, combinatorial and parallel synthesis techniques can be employed to generate libraries of related compounds. In parallel synthesis, a series of related compounds are synthesized simultaneously in an array format. Combinatorial chemistry allows for the rapid generation of a large number of compounds by combining a small number of building blocks in all possible combinations.

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of this compound should be designed with the principles of green chemistry in mind to minimize its environmental impact. solubilityofthings.comsigmaaldrich.comnih.gov This involves a holistic approach that considers all aspects of the synthesis, from the choice of starting materials to the final purification of the product.

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. sigmaaldrich.commsu.eduyoutube.com For the synthesis of this compound, this would include:

Prevention of waste : Designing the synthetic route to minimize the formation of byproducts. solubilityofthings.comnih.gov

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. nih.gov

Use of Safer Solvents and Auxiliaries : Choosing solvents that are less toxic and have a lower environmental impact. nih.gov

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible. sigmaaldrich.comnih.gov

Use of Renewable Feedstocks : Utilizing starting materials derived from renewable sources. solubilityofthings.comnih.gov

Catalysis : Using catalytic reagents in place of stoichiometric reagents to reduce waste. nih.gov

By adhering to these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Table 3: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry PrincipleApplication in this compound Synthesis
PreventionOptimizing reaction conditions to minimize byproduct formation.
Atom EconomyDesigning a convergent synthesis to maximize the incorporation of starting materials.
Safer SolventsUsing water or supercritical CO2 as reaction media.
Energy EfficiencyEmploying microwave-assisted synthesis to reduce reaction times and energy consumption.
Renewable FeedstocksDeriving key building blocks from biomass.
CatalysisUsing a recyclable solid-supported catalyst for a key reaction step.

Atom Economy and E-Factor Considerations

A central goal in designing the synthesis of this compound is to maximize the incorporation of reactant atoms into the final product, a concept quantified by atom economy. chembam.comwikipedia.org A high atom economy signifies a more efficient process with less waste generation. chembam.combuecher.de The E-factor, conversely, provides a direct measure of the waste produced relative to the desired product. chembam.comlibretexts.org An ideal E-factor is zero, indicating no waste is generated. libretexts.org

The selection of a synthetic pathway has a profound impact on these metrics. For instance, addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. In the context of this compound synthesis, a hypothetical comparison of two synthetic routes highlights these differences.

Illustrative Data for this compound Synthesis Routes:

MetricRoute A (Hypothetical)Route B (Hypothetical)
Atom Economy 85%62%
E-Factor 0.180.61
Reaction Type CycloadditionMulti-step substitution

This table presents hypothetical data for illustrative purposes.

As the table demonstrates, Route A, a hypothetical pathway involving a cycloaddition reaction, exhibits a significantly higher atom economy and a lower E-factor compared to Route B, which might involve less efficient substitution reactions. The pursuit of synthetic routes with favorable atom economy and E-factor values is a critical aspect of developing a sustainable and cost-effective synthesis for this compound. rsc.org

Solvent Selection and Alternative Reaction Media

Solvents are a major contributor to the environmental impact of a chemical process, often accounting for the largest mass of material in a reaction. libretexts.org Therefore, the careful selection of solvents is paramount in the green synthesis of this compound. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. The principles of green chemistry encourage the use of safer, more environmentally benign solvents.

Alternative reaction media are being actively explored to replace conventional solvents. These include:

Water: An abundant, non-toxic, and non-flammable solvent. However, the low solubility of many organic compounds in water can be a limitation.

Supercritical Fluids: These substances, such as supercritical carbon dioxide, exhibit properties of both liquids and gases and can be excellent solvents for certain reactions, with the advantage of being easily removed and recycled.

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. Their properties can be tuned by modifying the cation and anion.

Bio-based Solvents: Derived from renewable resources, such as ethanol, glycerol (B35011), and 2-methyltetrahydrofuran, these solvents can offer a more sustainable alternative to petrochemical-based solvents.

The choice of solvent for the synthesis of this compound would depend on the specific reaction conditions and the solubility of the reactants and catalysts. An ideal solvent would not only facilitate the desired chemical transformation but also minimize environmental harm and allow for easy product separation and solvent recycling.

Illustrative Solvent Selection Guide for a Hypothetical this compound Synthesis Step:

SolventGreen Chemistry ClassificationPotential AdvantagesPotential Disadvantages
Toluene UndesirableGood solvating power for nonpolar reactantsVolatile organic compound, toxic
Water RecommendedEnvironmentally benign, non-flammablePoor solubility for many organic reagents
Ethanol RecommendedBio-based, low toxicityCan be a reactant in some cases
2-Methyltetrahydrofuran RecommendedBio-based, higher boiling point than THFCan form peroxides

This table presents a general guide for illustrative purposes.

Catalytic Approaches in this compound Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Catalysts accelerate reaction rates without being consumed in the process, allowing for their use in small quantities and often enabling reactions that would otherwise be impractical. The application of catalytic methods in the synthesis of this compound can lead to significant improvements in sustainability.

Key catalytic strategies applicable to organic synthesis include:

Homogeneous Catalysis: The catalyst is in the same phase as the reactants, leading to high activity and selectivity. However, separation of the catalyst from the product can be challenging.

Heterogeneous Catalysis: The catalyst is in a different phase from the reactants, which simplifies catalyst recovery and recycling. This is often preferred for industrial processes.

Biocatalysis: The use of enzymes as catalysts offers exceptional selectivity under mild conditions (ambient temperature and pressure, neutral pH). This can reduce energy consumption and the formation of byproducts.

For the synthesis of this compound, the development of a highly selective and recyclable catalyst would be a primary objective. For instance, a chiral catalyst could be employed to produce a specific stereoisomer of this compound, which is crucial for its biological activity.

Illustrative Comparison of Catalytic Methods for a Hypothetical this compound Synthesis:

Catalytic ApproachCatalyst Example (Hypothetical)Key AdvantagesKey Challenges
Homogeneous Rh-phosphine complexHigh activity and selectivityDifficult catalyst separation
Heterogeneous Palladium on carbon (Pd/C)Easy to separate and recycleLower activity than homogeneous catalysts
Biocatalytic Lipase enzymeHigh enantioselectivity, mild conditionsLimited substrate scope, enzyme stability

This table presents a general comparison for illustrative purposes.

The strategic implementation of catalytic steps in the synthesis of this compound can significantly reduce waste, energy usage, and the need for stoichiometric reagents, aligning the manufacturing process with the principles of modern, sustainable chemistry.

Elucidation of Osm Lo 8 S Molecular and Cellular Interaction Mechanisms

Target Identification and Validation Approaches

Identifying the direct and indirect molecular partners of OSM-8 is fundamental to understanding its mechanism of action. Researchers have employed a variety of advanced techniques to pinpoint the cellular components that interact with OSM-8 or are modulated by its activity.

Affinity Proteomics and Chemical Genetics

While classical affinity proteomics methods are invaluable for identifying direct protein binding partners, the primary breakthroughs in understanding OSM-8's function have come from genetic approaches, particularly suppressor screens, which function as a form of chemical genetics. nih.gov By screening for mutations that reverse the phenotype of an osm-8 mutant, researchers can identify genes that function in the same pathway.

A pivotal finding from this approach was the identification of the transmembrane protein PTR-23 as a key component of the OSM-8 signaling pathway. plos.orgnih.gov Genetic studies revealed that PTR-23 is co-expressed with OSM-8 in the hypodermis and is essential for the manifestation of the osm-8 mutant phenotypes, suggesting it acts downstream of or in concert with OSM-8 to regulate osmosensitive responses. nih.gov This genetic interaction strongly implicates the membrane-extracellular matrix (ECM) interface as a central hub for controlling osmosensory signaling pathways in C. elegans. researchgate.net

Gene Expression Profiling (Transcriptomics) in Response to Osm-LO-8

Transcriptomics has been instrumental in defining the downstream consequences of OSM-8 loss-of-function. Gene expression profiling in osm-8 mutant worms revealed the constitutive activation and upregulation of a suite of osmoresponsive genes, which are normally induced only under hypertonic stress. plos.orgnih.gov This indicates that OSM-8 functions to suppress the expression of these genes under normal isotonic conditions.

Key stress response genes are induced at all post-embryonic stages in osm-8 mutants, confirming that the pathways responding to the loss of OSM-8 are consistently active throughout development. nih.gov For instance, the expression of gpdh-1, a gene crucial for glycerol (B35011) production, is significantly elevated in osm-8 mutants even in the absence of osmotic stress. researchgate.net

GeneFunctionExpression Change in osm-8 MutantReference
gpdh-1Glycerol-3-phosphate dehydrogenase (Glycerol synthesis)Constitutively upregulated researchgate.netnih.gov
hmit-1.1Myo-inositol transporterInduced in all stages, greatest in adults nih.gov
nlp-29Neuropeptide-like protein (Innate immunity)Induced, trend of greater induction in late stages nih.gov
gst-4Glutathione S-transferase (Detoxification)Induced in all stages nih.gov

Metabolomics and Lipidomics for Pathway Perturbation Analysis

The transcriptomic changes observed in osm-8 mutants have direct and measurable consequences on the organism's metabolic state. The constitutive upregulation of gpdh-1, the gene encoding glycerol-3-phosphate dehydrogenase, leads to a significant accumulation of the organic osmolyte glycerol. plos.orgnih.gov This metabolic shift is a hallmark of the osmotic stress response, and its inappropriate activation in osm-8 mutants underscores the protein's role as a negative regulator of this pathway.

Metabolomic analysis has confirmed these findings, quantifying the elevated glycerol levels in osm-8 animals compared to wild-type controls under standard culture conditions. researchgate.net This provides a clear link between the genetic modulation (loss of osm-8), the transcriptomic response (upregulation of gpdh-1), and the resulting metabolic phenotype (glycerol accumulation).

GenotypeConditionRelative Glycerol Level (nmol/mg protein)Reference
Wild TypeStandard Isotonic~25 researchgate.net
osm-8 MutantStandard Isotonic~100 researchgate.net

Genetic Screening (e.g., CRISPR/Cas9) for Modulators of this compound Activity

To further map the genetic network in which OSM-8 operates, a genome-wide RNA interference (RNAi) suppressor screen was conducted. plos.orgnih.gov This high-throughput approach aimed to identify genes whose knockdown could suppress the characteristic phenotypes of osm-8 mutants, namely their resistance to osmotic stress (Osr) and constitutive gpdh-1 expression. researchgate.net

The screen successfully identified 27 genes that, when silenced, reversed the effects of the osm-8 mutation. nih.gov Functional classification of these suppressors revealed an enrichment for genes encoding secreted, transmembrane, or extracellular matrix proteins. researchgate.net This finding reinforced the hypothesis that the cell surface and ECM are critical for osmosensing. The most potent suppressor identified was ptr-23, the gene encoding the multi-pass transmembrane protein previously mentioned. plos.orgnih.gov Modern genetic screening techniques, such as CRISPR/Cas9, offer even more precise and powerful tools for conducting such genome-scale screens to identify genetic modulators of protein activity. nih.govscbt.com

Suppressor GeneEncoded Protein TypeEffect of Knockdown in osm-8 MutantReference
ptr-23Transmembrane proteinStrongly suppresses Osr phenotype and gpdh-1 expression plos.orgnih.gov
Multiple GenesSecreted, Transmembrane, ECM ProteinsSuppression of Osr phenotype and gpdh-1 expression researchgate.net

Molecular Level Interaction Studies

Understanding the direct physical and functional interactions of OSM-8 at the molecular level is the final piece in elucidating its mechanism. While genetic screens point to functional relationships, molecular studies aim to define the biochemical nature of these interactions.

Enzyme Kinetic Analysis and Inhibition Mechanisms

Enzyme kinetic analysis is a powerful method used to study the rate of enzyme-catalyzed reactions and to characterize the mechanism of enzyme inhibitors. libretexts.orgteachmephysiology.com This typically involves measuring reaction velocity at varying substrate concentrations to determine key parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). khanacademy.org

However, in the case of OSM-8, this approach is not directly applicable in the traditional sense. OSM-8 is a secreted, mucin-like structural protein, not an enzyme or a known enzyme inhibitor. plos.org Its function is mediated through its role in a larger signaling complex at the cell surface, rather than by directly catalyzing a biochemical reaction or inhibiting an enzyme's active site. nih.govresearchgate.net

The molecular interaction studies for OSM-8 have therefore focused on understanding its relationship with its genetic interaction partner, PTR-23. The strong suppression of osm-8 phenotypes by the loss of ptr-23 indicates that PTR-23 is an essential transducer of the aberrant signal present in osm-8 mutants. plos.org This suggests a model where the mucin-like OSM-8 protein, as part of the ECM, signals through the transmembrane protein PTR-23 to regulate downstream pathways controlling gene expression and metabolism. Future studies using techniques like co-immunoprecipitation or surface plasmon resonance could potentially demonstrate a direct physical interaction and quantify its binding kinetics, analogous to how enzyme kinetics quantifies enzyme-substrate interactions.

No information is available in the public domain regarding the chemical compound "this compound". As a result, it is not possible to generate an article on its molecular and cellular interaction mechanisms as requested.

Cellular Level Mechanistic Investigations

Cellular Uptake and Efflux Mechanisms (mechanistic studies)

The cellular permeability of a compound is a critical determinant of its biological activity. Mechanistic studies are employed to understand how a compound like this compound enters and exits cells. These processes are often energy-dependent and can involve specific transporter proteins.

Cellular Uptake: The process by which cells internalize molecules. For a compound like this compound, this could occur through passive diffusion or active transport mechanisms. Studies have shown that the cellular uptake of some small molecules is an energy-dependent process. For instance, at lower temperatures, which reduce cellular metabolism, the uptake of certain compounds is significantly decreased.

Efflux Mechanisms: Cells possess mechanisms to export substances, which can limit the intracellular concentration and thus the efficacy of a compound. These efflux pumps, often ATP-binding cassette (ABC) transporters, play a crucial role in multidrug resistance in cancer cells by actively removing therapeutic agents. The activity of these transporters can significantly reduce the intracellular accumulation of a compound.

To investigate these mechanisms for a hypothetical compound like this compound, researchers would typically conduct cellular uptake assays in the presence of various inhibitors. For example, inhibitors of specific ABC transporters could be used to determine if this compound is a substrate for these pumps. A significant increase in intracellular this compound concentration in the presence of such an inhibitor would suggest its role in the compound's efflux.

Biophysical Characterization of this compound-Target Complexes

Understanding the physical principles governing the interaction between a compound and its biological target is fundamental for drug development. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, as well as high-resolution structural information.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. malvernpanalytical.com This allows for the determination of all binding parameters in a single experiment: the binding constant (K D ), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.com This provides a complete thermodynamic profile of the molecular interaction. malvernpanalytical.com The binding of an inhibitor to its target protein, for example, can be driven by favorable enthalpy changes with an entropic penalty. nih.gov

Below is an interactive table illustrating hypothetical thermodynamic data for the binding of this compound to a target protein.

ParameterValueUnit
Binding Affinity (K D )150nM
Stoichiometry (n)1.1
Enthalpy Change (ΔH)-12.5kcal/mol
Entropy Change (ΔS)-8.7cal/mol·K

Note: This data is illustrative and not based on experimental results for this compound.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Binding Kinetics

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free optical techniques used to study biomolecular interactions in real-time. nih.govresearchgate.net They provide kinetic data, including the association rate constant (k a ) and the dissociation rate constant (k d ), from which the equilibrium dissociation constant (K D ) can be calculated (K D = k d /k a ). paralab-bio.es

In a typical experiment, one molecule (the ligand) is immobilized on a sensor surface, and its binding partner (the analyte) flows over the surface. nih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram. wpmucdn.com These techniques are invaluable for screening and characterizing potential drug candidates. researchgate.net

The following interactive table shows hypothetical kinetic parameters for the interaction of this compound with its target.

ParameterValueUnit
Association Rate (k a )2.5 x 10^5M⁻¹s⁻¹
Dissociation Rate (k d )3.75 x 10⁻²s⁻¹
Equilibrium Dissociation Constant (K D )150nM

Note: This data is illustrative and not based on experimental results for this compound.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of this compound Bound Structures

To understand the interaction between a compound and its target at an atomic level, high-resolution structural techniques are employed.

X-ray crystallography is a technique used to determine the three-dimensional structure of molecules by analyzing the diffraction pattern of an X-ray beam scattered by a crystal of the molecule. nih.gov This method can provide detailed information about the binding mode of a ligand, including the specific amino acid residues involved in the interaction. mdpi.com

Cryo-Electron Microscopy (Cryo-EM) is a technique that has become increasingly powerful for determining the structure of large protein complexes and membrane proteins. nih.gov In cryo-EM, purified samples are rapidly frozen in vitreous ice and imaged with an electron microscope. youtube.com This technique is particularly useful for studying dynamic or heterogeneous complexes that are difficult to crystallize. frontiersin.org Recent advances in detector technology and image processing have enabled the determination of structures at near-atomic resolution. frontiersin.org For example, the cryo-EM structure of the human type I Oncostatin M (OSM) receptor complex has provided insights into its assembly and signaling. pdbj.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information on the structure, dynamics, and interactions of molecules in solution. nih.govnih.gov In the context of drug discovery, NMR can be used to identify and characterize the binding of ligands to their target proteins. researchgate.net

Ligand-observed NMR experiments can be used to screen for binding fragments, while protein-observed NMR, such as Chemical Shift Perturbation (CSP) mapping, can identify the binding site on the protein. semanticscholar.org Furthermore, NMR can provide unique insights into the conformational dynamics of both the ligand and the target upon complex formation, which is crucial for understanding the mechanism of action. copernicus.org

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Osm Lo 8 Analogues

Design Principles for Osm-LO-8 Analogues Based on Computational and Experimental Insights

The design of this compound analogues is rooted in insights gained from both computational modeling and experimental observations, particularly from studies on related PfAsnRS inhibitors like OSM-S-106. OSM-S-106 functions as a pro-inhibitor, undergoing enzyme-mediated conversion to an active species that forms an adduct with asparagine, thereby inhibiting PfAsnRS. nih.gov Design principles for analogues in this series, including Osm-LO compounds, often involve modifications to the core scaffold and substituents to optimize interactions within the PfAsnRS active site and influence the reaction hijacking mechanism. nih.gov X-ray crystallographic studies of related inhibitors bound to AsnRS enzymes, along with docking studies into models of the PfAsnRS-Asn-tRNA complex, provide crucial structural information guiding these modifications. nih.gov These studies highlight key contact residues within the binding site and the spatial arrangement required for effective interaction and adduct formation. nih.gov Analogue design explores variations in functional groups, linker regions, and peripheral substituents to probe the steric and electronic requirements for potent inhibition and selectivity against the parasite enzyme over human AsnRS. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

While specific detailed QSAR modeling focused solely on this compound is not extensively detailed in the provided information, QSAR principles are implicitly applied in the systematic modification and testing of analogues within this broader chemical series. The evaluation of the inhibitory activity (e.g., IC50 values) of various Osm-LO compounds and other derivatives allows for the correlation of structural changes with observed biological potency. nih.gov Although a formal QSAR model for predicting the activity of untested this compound analogues is not explicitly described, the experimental determination of IC50 values for compounds like OSM-LO-80, OSM-LO-81, OSM-LO-87, and OSM-LO-88 provides data points that can contribute to future QSAR analyses of the series. nih.gov These data points help identify structural motifs that enhance or diminish inhibitory activity against PfAsnRS.

The following table presents available activity data for some Osm-LO analogues:

CompoundPf3D7 IC₅₀ (72h) (µM)PfAsnRS IC₅₀ (µM)HsAsnRS IC₅₀ (µM)
OSM-LO-810.058 ± 0.017 (n=8)Not specifiedNot specified
OSM-LO-878.3/8.3 (n=2)Not specifiedNot specified
OSM-LO-884.4 ± 3.0Not specifiedNot specified
OSM-LO-80>100>100>100

Conformational Analysis and Bioactive Conformation Elucidation

Conformational analysis is crucial for understanding how this compound and its analogues interact with the PfAsnRS binding site. While direct conformational analysis specifically of this compound is not detailed, insights can be drawn from studies of related compounds like OSM-S-106. Docking studies of pro-inhibitors, including some Osm-LO compounds, into a model of the PfAsnRS-Asn-tRNA complex provide information about their likely binding poses and bioactive conformations. nih.gov These computational approaches suggest how the flexible parts of the molecules orient themselves to achieve optimal interactions with the enzyme and position the reactive group for adduct formation. nih.gov The bioactive conformation is the specific three-dimensional arrangement of the molecule when bound to the target protein that is responsible for its biological activity. Elucidating this conformation helps in designing more rigid or pre-organized analogues that favor the active pose, potentially leading to improved potency.

Influence of Substituent Effects on Target Binding and Mechanistic Output

The influence of substituent effects on the target binding and mechanistic output of this compound analogues is a key aspect of SAR studies. Modifications to the chemical structure, such as the addition or removal of functional groups or changes in their electronic properties, can significantly impact how tightly the compound binds to PfAsnRS and its ability to undergo the reaction hijacking mechanism. nih.gov For instance, structural differences between OSM-S-106 and its derivatives, including some OSM-LO compounds, have been highlighted to understand the requirements for activity. nih.gov These differences in substitution patterns can affect the compound's shape, polarity, hydrogen bonding capabilities, and pi-pi interactions, all of which play a role in binding affinity and the efficiency of the enzyme-mediated adduct formation. nih.gov The observed differences in the activity of various Osm-LO analogues (e.g., OSM-LO-81 being more potent against Pf3D7 than OSM-LO-80, OSM-LO-87, or OSM-LO-88) underscore the significant impact of substituent variations on biological activity. nih.gov

Computational Chemistry and Theoretical Modeling of Osm Lo 8 and Its Complexes

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a widely used computational technique aimed at predicting the preferred orientation (pose) of a ligand (such as Osm-LO-8) when bound to a receptor molecule, typically a protein. This method estimates the binding affinity between the ligand and the receptor based on scoring functions. The process involves searching for favorable binding poses within the receptor's binding site and evaluating the interaction energy for each pose. researchgate.netnih.gov

For this compound, molecular docking studies could be employed to:

Predict potential protein targets by docking this compound against a library of protein structures.

Determine the likely binding site and key interacting residues within a known or predicted target protein.

Estimate the binding strength or affinity of this compound for its target, often expressed as a docking score or predicted binding energy (e.g., in kcal/mol). medcraveonline.comfoliamedica.bg

The output of molecular docking typically includes a set of predicted poses for this compound within the binding site, along with their corresponding scores. Analysis of these poses can reveal crucial interactions such as hydrogen bonds, hydrophobic contacts, electrostatic interactions, and pi-pi stacking, which are essential for understanding the molecular basis of binding. medcraveonline.comnih.gov While specific docking scores or interaction patterns for this compound are not available in the consulted sources, studies on other compounds demonstrate docking scores ranging from approximately -4.5 to -12.135 kcal/mol depending on the compound and target. medcraveonline.commdpi.com

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Changes

Molecular Dynamics (MD) simulations extend the static view provided by molecular docking by simulating the time-dependent behavior of a molecular system. nih.govarxiv.orguams.eduresearchgate.net For the complex formed between this compound and its target, MD simulations can provide crucial information about:

The stability of the ligand-target complex over time.

Conformational changes in both this compound and the target upon binding.

The dynamics of key interactions identified in docking studies.

The behavior of the complex in a simulated physiological environment, including the effects of solvent and ions. scielo.br

MD simulations involve solving Newton's equations of motion for all atoms in the system, allowing their positions and velocities to evolve over time. researchgate.net This generates a trajectory that captures the dynamic behavior of the system. Analysis of MD trajectories can reveal the root mean square deviation (RMSD) of the complex, the fluctuations of specific residues, and the persistence of hydrogen bonds and other interactions. scielo.br For instance, MD simulations have been used to confirm the stability of protein-ligand complexes and analyze interaction patterns over simulation periods, often ranging from nanoseconds to microseconds or longer. mdpi.comscielo.brlasalle.mx While specific MD data for this compound is not available, such simulations would be vital for validating docking predictions and understanding the dynamic nature of its binding.

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of a molecule. researchgate.netnrel.govqulacs.orgaip.org For this compound, these calculations can be used to determine:

Its optimized three-dimensional structure and bond lengths/angles. researchgate.netnrel.gov

Electronic properties such as molecular orbitals (HOMO and LUMO), charge distribution (e.g., Mulliken charges), and electrostatic potential. researchgate.netnrel.gov

Spectroscopic properties (e.g., vibrational frequencies, UV-Vis spectra). researchgate.netnrel.gov

Reaction pathways and transition states if this compound is involved in a chemical reaction. nrel.gov

Methods like Density Functional Theory (DFT) are commonly employed for these calculations, offering a balance between accuracy and computational cost. researchgate.netnrel.govaip.org Quantum chemical calculations can provide insights into the reactivity and stability of this compound, as well as its potential to participate in specific types of interactions (e.g., hydrogen bonding, charge transfer). researchgate.net While specific quantum chemical data for this compound is not available, studies on other organic molecules illustrate the ability of these methods to accurately predict properties like enthalpies and analyze frontier molecular orbitals to understand reactivity. nrel.gov

In Silico Screening for Novel this compound Interacting Partners

In silico screening involves using computational methods to search large databases of molecules or targets to identify potential interactions. nih.govmdpi.comsupercomputing-icsc.itmdpi.com Given this compound, in silico screening could be applied in two main ways:

Target Identification: Screening this compound against a library of protein structures to predict potential binding partners or off-targets. This is often done using high-throughput docking or shape-based screening methods. nih.gov

Ligand Discovery (less likely in this specific context, but a general application): If this compound were a known target, one would screen libraries of compounds to find molecules that interact with it.

For target identification of this compound, in silico screening would involve preparing the 3D structure of this compound and computationally evaluating its potential to bind to a diverse set of biological targets. This can help in understanding the potential polypharmacology of this compound or identifying novel therapeutic targets. The process typically involves scoring interactions and filtering based on predicted binding affinity or other criteria. mdpi.com Studies on in silico screening for other targets have successfully identified hit compounds with inhibitory activity. nih.govmdpi.com

Pharmacophore Modeling and Virtual Screening for Structural Mimics (as research tools)

Pharmacophore modeling is a ligand-based or structure-based computational technique that defines the essential 3D features of a molecule required for a specific biological activity. nih.govnih.govdovepress.com A pharmacophore model represents the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for interaction with a target. nih.govparssilico.com

As a research tool for this compound, pharmacophore modeling could be used to:

Derive a pharmacophore model based on the structure and predicted interactions of this compound with a target (structure-based pharmacophore).

If multiple compounds with similar activity to this compound were known, a pharmacophore could be built from these ligands to represent the common features responsible for activity (ligand-based pharmacophore). nih.govdovepress.com

Use the derived pharmacophore model as a query to virtually screen large databases of compounds to identify molecules that share the same key 3D features, potentially acting as structural mimics or having similar biological activity. nih.govdovepress.comparssilico.com

Virtual screening using a pharmacophore model allows for rapid identification of potential hits based on their ability to fit the pharmacophoric requirements, independent of their exact chemical scaffold. dovepress.com This approach is valuable for finding novel chemical entities with similar interaction profiles to this compound. Studies have shown that pharmacophore modeling combined with virtual screening can be effective in identifying novel inhibitors. researchgate.net

Advanced Bioanalytical Methodologies for Osm Lo 8 in Research Systems

Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC) for Purity and Quantification

Chromatographic methods are fundamental for isolating and quantifying a target analyte like Osm-LO-8 from complex mixtures. The choice of technique would depend on the physicochemical properties of the compound, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): For non-volatile and thermally labile compounds, HPLC and UPLC are the methods of choice. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis. Gradient elution, where the mobile phase composition is changed over time, would likely be employed to ensure the efficient separation of this compound from potential impurities and metabolites. UPLC, with its smaller particle size columns, would offer faster analysis times and higher resolution compared to traditional HPLC. tricliniclabs.comchromatographyonline.comchromatographyonline.com

Gas Chromatography (GC): If this compound were a volatile and thermally stable compound, GC would be a suitable technique. The sample would be vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection and quantification. youtube.com

The purity of this compound standards and the concentration in formulated solutions would be determined by creating a calibration curve from standards of known concentration and comparing the peak area of the sample to this curve.

Mass Spectrometry-Based Quantification in Biological Matrices (e.g., Cell Lysates, Tissue Homogenates)

Mass spectrometry (MS) is a highly sensitive and selective technique for quantifying compounds in complex biological matrices. nih.govnih.gov It is often coupled with a chromatographic separation step (LC-MS or GC-MS) to reduce matrix effects and improve specificity. mdpi.com

For the quantification of this compound in samples such as cell lysates or tissue homogenates, a tandem mass spectrometry (MS/MS) approach, often using a triple quadrupole mass spectrometer, would be the gold standard. broadinstitute.org This involves selecting the precursor ion of this compound, fragmenting it, and then detecting a specific product ion. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity.

An internal standard, a molecule structurally similar to this compound but with a different mass (e.g., a stable isotope-labeled version of this compound), would be added to the samples at a known concentration. This allows for accurate quantification by correcting for variations in sample preparation and instrument response. The ratio of the peak area of this compound to the peak area of the internal standard would be used to determine its concentration based on a calibration curve prepared in the same biological matrix.

Hypothetical LC-MS/MS Parameters for this compound Quantification:

Parameter Value
Ionization Mode Electrospray Ionization (ESI) Positive or Negative
Precursor Ion (m/z) To be determined based on this compound structure
Product Ion (m/z) To be determined based on fragmentation pattern
Collision Energy (eV) Optimized for maximum product ion intensity

Spectroscopic Analysis (e.g., UV-Vis, Fluorescence, CD) for Mechanistic Studies and Characterization

Spectroscopic techniques provide valuable information about the structure of a compound and its interactions with other molecules, which is crucial for mechanistic studies.

UV-Visible (UV-Vis) Spectroscopy: This technique would be used to determine the absorption spectrum of this compound. nih.govmdpi.com The wavelength of maximum absorbance (λmax) could be used for simple quantification and to monitor its stability. Changes in the UV-Vis spectrum upon interaction with a biological target, such as a protein, could indicate binding and provide insights into the binding mechanism.

Fluorescence Spectroscopy: If this compound is fluorescent, this technique would offer higher sensitivity than UV-Vis spectroscopy. nih.gov The excitation and emission spectra are characteristic of the molecule. Changes in fluorescence intensity, wavelength, or polarization upon binding to a macromolecule can be used to determine binding affinities and study conformational changes.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study chiral molecules and the secondary structure of proteins. youtube.comnih.gov If this compound is chiral, a CD spectrum could be used for its characterization. More commonly, changes in the CD spectrum of a protein upon binding of this compound would indicate alterations in the protein's secondary or tertiary structure, providing valuable information for understanding the mechanism of action. youtube.com

Development of Immunoassays and Biosensors for High-Throughput Detection

For the rapid and high-throughput detection of this compound, immunoassays and biosensors would be valuable tools.

Immunoassays: These assays rely on the specific binding of an antibody to the target molecule (antigen). To develop an immunoassay for this compound, specific antibodies would first need to be generated by immunizing animals with an this compound-protein conjugate. The most common format is the enzyme-linked immunosorbent assay (ELISA), which can be configured in a competitive or sandwich format for the quantification of small molecules. mdpi.com

Biosensors: Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal. For this compound detection, a biosensor could be developed using the specific antibody as the biorecognition element. The transducer could be based on various principles, such as surface plasmon resonance (SPR), which detects changes in mass on a sensor surface upon binding of the analyte. researchgate.net Biosensors can provide real-time and label-free detection, making them suitable for high-throughput screening and kinetic studies.

Sample Preparation Strategies for Complex Biological Samples

Effective sample preparation is critical for accurate and reliable bioanalysis, as it aims to remove interfering substances from the biological matrix and concentrate the analyte of interest. nih.govyoutube.comnih.govyoutube.comresearchgate.net

Protein Precipitation (PPT): This is a simple and common method to remove the bulk of proteins from biological samples like plasma or cell lysates. A cold organic solvent, such as acetonitrile or methanol, is added to the sample, causing the proteins to precipitate. After centrifugation, the supernatant containing this compound can be further processed or directly injected into the analytical instrument.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. An organic solvent is added to the aqueous biological sample, and after mixing and separation of the phases, this compound would partition into the organic phase, leaving many interfering substances in the aqueous phase.

Solid-Phase Extraction (SPE): SPE is a more selective and efficient sample preparation technique. The sample is passed through a cartridge containing a solid sorbent. Based on the properties of this compound and the sorbent, interfering components can be washed away, and the analyte can be selectively eluted with a suitable solvent. This results in a cleaner and more concentrated sample.

Preclinical Biotransformation and Metabolic Fate of Osm Lo 8

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes, Recombinant Enzymes)

There is currently no publicly available data detailing the in vitro metabolic stability of Osm-LO-8. Studies utilizing liver microsomes, hepatocytes, or recombinant enzymes to determine the rate and extent of its metabolism have not been published. For the parent compound, OSM-S-106, it has been noted to possess low intrinsic clearance in human microsomes, suggesting a degree of metabolic stability. However, it is not scientifically sound to extrapolate this finding to its derivative, this compound, as minor structural modifications can significantly alter metabolic pathways.

Identification and Characterization of Major Metabolites in Preclinical Models

To date, no studies have been published that identify or characterize the major metabolites of this compound in any preclinical model. The metabolic profile, including the chemical structures and quantities of any resulting metabolites, has not been elucidated.

Elucidation of Enzyme Systems Involved in this compound Biotransformation (e.g., Cytochrome P450s, Glucuronosyltransferases)

The specific enzyme systems, such as Cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs), responsible for the biotransformation of this compound have not been identified. Research into the metabolic pathways of the broader class of pyrimidine-based sulfonamides suggests that these enzyme families are likely involved in their metabolism, but specific studies on this compound are absent.

Species Differences in Preclinical Metabolism (non-human contexts)

There is no available information regarding the species-specific differences in the preclinical metabolism of this compound. Comparative metabolic studies in various non-human species are essential for selecting the appropriate animal models for further non-clinical safety and efficacy evaluations.

Applications of Osm Lo 8 As a Chemical Biology Probe and Research Tool

Use of Osm-LO-8 in Elucidating Fundamental Biological Processes

Research involving this compound and related compounds within the "OSM-LO" series has contributed to the understanding of essential biological processes in pathogens, notably Plasmodium falciparum, the parasite responsible for malaria. Studies have investigated the activity of these compounds against P. falciparum and their potential molecular targets. For instance, related compounds like OSM-S-106 have been shown to target the parasite's cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS), an enzyme critical for protein translation. researchgate.net By interacting with such key enzymes, compounds like this compound can serve as tools to probe the significance of these pathways for parasite survival and growth, thereby elucidating fundamental aspects of parasite biology. The investigation into the mechanism of action of these compounds helps to understand how inhibiting specific enzymatic functions impacts the parasite's life cycle. researchgate.net

Utility of this compound in Investigating Off-Target Interactions and Polypharmacology as Research Tools

Investigating the selectivity of compounds is crucial in chemical biology to understand their specific effects on the intended target versus other biomolecules. Studies involving compounds related to this compound, such as OSM-LO-80 and OSM-S-106, have included comparisons of their activity against the target enzyme from the pathogen (PfAsnRS) and its human counterpart (HsAsnRS). researchgate.net This comparative analysis provides insights into the compound's selectivity and potential for off-target interactions with human proteins. Although specific data on this compound's selectivity profile against a broad range of targets is not detailed in the provided results, the approach of evaluating related compounds against both parasite and human enzymes demonstrates how these compounds, including this compound, can serve as research tools to investigate selective inhibition and potential off-target effects, contributing to the understanding of polypharmacology within this compound series.

This compound as a Scaffold for Rational Probe Design

The "OSM" series of compounds, including this compound, represents a class of molecules being explored for their biological activities. Related compounds like OSM-S-106 are described as belonging to a synthetically accessible scaffold class. researchgate.net While the specific details of rational probe design utilizing this compound as a direct scaffold are not extensively described in the provided search results, the existence of multiple related compounds within the "OSM-LO" series researchgate.net and the investigation of their structure-activity relationships (implied by the comparison of different OSM compounds and their activities researchgate.net) suggest that the core structure of this compound or related scaffolds within this series could serve as a basis for the rational design of more potent, selective, or probe-functionalized molecules. Understanding the structural features of this compound that contribute to its interaction with biological targets can guide the design of modified compounds with improved properties for specific research applications or target engagement studies.

Prospective Research Directions and Unexplored Avenues for Osm Lo 8 Investigation

Integration of Osm-LO-8 Research with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer powerful frameworks for understanding the complex interactions of compounds within biological systems. Systems biology emphasizes integrating data across multiple scales to create predictive models of biological processes. novapublishers.comfrontiersin.org Network pharmacology, on the other hand, focuses on analyzing the intricate networks of drug-target interactions and their effects on biological pathways. mdpi.commdpi.comresearchgate.net

Applying these approaches to this compound research could involve:

Identifying key biological targets: Utilizing network pharmacology databases and tools to predict and validate the proteins and pathways that this compound interacts with. mdpi.commdpi.comresearchgate.netacs.org This can involve constructing protein-protein interaction (PPI) networks to understand the functional relationships between identified targets. mdpi.comacs.org

Elucidating mechanisms of action: Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) within a systems biology framework to build comprehensive models of how this compound perturbs biological networks. frontiersin.orgmdpi.com This can help move beyond single-target perspectives to understand the compound's effects on interconnected pathways. mdpi.com

Predicting off-target effects and polypharmacology: Using network-based analyses to identify potential off-target interactions and understand the multi-faceted effects of this compound, which is crucial for a holistic understanding of its biological impact. mdpi.comresearchgate.net

These integrated approaches can provide a more complete picture of this compound's influence on cellular and physiological processes, potentially revealing novel therapeutic opportunities or unintended consequences.

Exploration of this compound in Advanced In Vitro Models (e.g., Organoids, 3D Cultures)

Traditional two-dimensional (2D) cell cultures often fail to fully recapitulate the complexity of in vivo environments. nih.govfrontiersin.org Advanced in vitro models, such as organoids and 3D cell cultures, offer more physiologically relevant systems for studying compound effects. nih.govfrontiersin.orgdrug-dev.commdpi.comsigmaaldrich.comresearchgate.networldhealthexpo.commdpi.comupenn.edu

Research directions utilizing these models include:

Evaluating efficacy and specificity in complex tissues: Testing the effects of this compound in organoid models that mimic specific tissues or organs, such as tumor organoids or neural organoids. frontiersin.orgmdpi.comsigmaaldrich.commdpi.comupenn.edunih.gov This can provide insights into tissue-specific responses and potential efficacy in a more realistic context than 2D cultures. nih.govfrontiersin.org

Modeling disease states: Utilizing organoids derived from patient tissues or engineered to mimic disease conditions to study this compound's effects on pathological processes. mdpi.comsigmaaldrich.comresearchgate.netupenn.edu This is particularly relevant for personalized medicine approaches. mdpi.comsigmaaldrich.com

Investigating interactions within the tumor microenvironment: Employing 3D co-culture models that include various cell types present in the tumor microenvironment (e.g., immune cells, stromal cells) to understand how this compound interacts within this complex system. nih.govfrontiersin.orgupenn.edu

These advanced models can provide more predictive data for in vivo studies and offer a platform for high-throughput screening in a more biologically relevant context. drug-dev.commdpi.com

Development of Novel Methodologies for Studying this compound Interactions In Situ

Studying the interactions of this compound within its native biological environment (in situ) presents unique challenges. Developing novel methodologies for in situ analysis is crucial for gaining a deeper understanding of its localization, concentration, and interactions at the cellular and subcellular levels.

Potential avenues for methodological development include:

Advanced imaging techniques: Adapting or developing high-resolution microscopy techniques, possibly combined with fluorescent labeling of this compound or its targets, to visualize its distribution and interactions within tissues or even within living cells. Techniques like proximity ligation assay (PLA) could be adapted to study protein-protein interactions involving this compound targets directly in cells or tissue. researchgate.net

Biosensors for in situ detection: Creating biosensors capable of detecting this compound or its downstream effects in real-time within living biological systems. This could involve developing sensors that respond to changes in osmotic pressure induced by the compound, building upon recent advancements in in situ osmotic pressure sensing. researchgate.net

Microfluidic devices and organ-on-a-chip systems: Integrating this compound studies with microfluidic platforms and organ-on-a-chip devices that allow for controlled microenvironments and real-time monitoring of cellular responses and interactions in a more in vivo-like setting. researchgate.networldhealthexpo.com

These methodological advancements would enable researchers to study this compound with unprecedented spatial and temporal resolution, providing critical insights into its dynamic behavior in biological contexts.

Opportunities for Collaborative and Interdisciplinary Research on this compound

Addressing the complexity of this compound and its potential requires collaborative and interdisciplinary efforts. Bringing together researchers from diverse fields can accelerate discovery and provide unique perspectives. asu.edugov.on.cagov.on.cauc.eduwordpress.comresearcher.lifeokstate.eduservice.gov.uk

Opportunities for collaboration include:

Cross-disciplinary partnerships: Fostering collaborations between chemists, biologists, pharmacologists, computational scientists, and engineers to tackle different facets of this compound research. asu.edugov.on.cagov.on.cauc.eduokstate.edu For instance, chemists can synthesize novel derivatives, while computational scientists can perform advanced simulations and network analyses. acs.orgdovepress.com

Establishing research consortia: Forming national or international consortia focused on this compound to share resources, data, and expertise, thereby accelerating progress and enabling larger-scale studies. wordpress.comresearcher.life

Industry-academia collaborations: Partnering with pharmaceutical or biotechnology companies to leverage their resources and expertise in drug discovery and development, potentially translating basic research findings into practical applications. service.gov.uk

Open science initiatives: Participating in or establishing open science platforms for sharing this compound related data, protocols, and findings to promote transparency and accelerate research globally. wordpress.com

Collaborative research can lead to more comprehensive studies, the development of standardized methodologies, and the pooling of resources and knowledge, ultimately advancing the understanding of this compound more rapidly and effectively. researcher.lifeinsight7.io

Emerging Technologies and Their Application to this compound Research

The landscape of scientific research is constantly evolving with the emergence of new technologies. Applying these technologies to this compound investigation can open up entirely new avenues of research. worldhealthexpo.comwcu.edu.etmdpi.comresearchgate.netresearchgate.netpwc.com

Emerging technologies with potential applications include:

Artificial intelligence (AI) and machine learning (ML): Utilizing AI and ML algorithms for analyzing large datasets generated from high-throughput screening, predicting this compound's properties or interactions, and identifying potential therapeutic uses. wcu.edu.etmdpi.comarxiv.org

Single-cell technologies: Applying single-cell RNA sequencing, single-cell proteomics, and other single-cell analysis techniques to understand the heterogeneous responses of individual cells to this compound.

CRISPR-based gene editing: Employing CRISPR technology to precisely modify genes involved in this compound's pathways or targets to study their roles and validate findings. mdpi.com

Nanotechnology: Developing nanoscale tools for targeted delivery of this compound, imaging its distribution at the nanoscale, or creating novel biosensors. wcu.edu.et

Leveraging these emerging technologies can provide unprecedented insights into this compound's behavior and potential, driving innovation in its research and development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.